molecular formula C24H27N3O4 B127894 Fenpyroximate CAS No. 111812-58-9

Fenpyroximate

Cat. No.: B127894
CAS No.: 111812-58-9
M. Wt: 421.5 g/mol
InChI Key: YYJNOYZRYGDPNH-UHFFFAOYSA-N
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Description

Fenpyroximate is under investigation in clinical trial NCT02533336 (The Effectiveness of Non-pyrethroid Insecticide-treated Durable Wall Liners as a Method for Malaria Control in Endemic Rural Tanzania).

Mechanism of Action

Target of Action

Fenpyroximate is a highly active pyrazole acaricide . It primarily targets various mites, including red spider mites, pink mites, purple mites of tea, yellow mite of chilli, and Eriophyid mite of coconut . It affects larvae, nymphs, and adult ticks of two-legged and four-legged (quadruped) plant pests .

Mode of Action

This compound operates through a unique mechanism of action. It interferes with neurophysiological activities, inhibiting nerve conduction . This interference leads to symptoms of paralysis, inactivity, and cessation of food intake in mites and insects . Furthermore, it prevents the transmission of electrons in mitochondria, which has a severe impact on all stages of life (excluding eggs) and prevents nymphs from molting .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of mitochondria by preventing electron transmission . This disruption can lead to a variety of downstream effects, including paralysis and eventual death of the pest .

Pharmacokinetics

This compound exhibits a rapid but incomplete oral absorption and excretion, mainly via feces . Intensive enterohepatic circulation has been observed . .

Result of Action

The primary result of this compound’s action is the effective control of various mites. It provides rapid “stop feeding” action, thus minimizing crop damage . It also inhibits oviposition by females, which further increases the length of control . The compound is harmful if swallowed and very toxic by inhalation; eye irritation and skin sensitization were observed .

Biochemical Analysis

Biochemical Properties

Fenpyroximate interacts with various biomolecules, primarily functioning as an inhibitor of mitochondrial electron transport at the NADH-coenzyme Q oxidoreductase (complex I) . This interaction disrupts the normal biochemical reactions within the mitochondria, leading to the death of the mites .

Cellular Effects

This compound has significant effects on cellular processes. Studies have shown that it induces morphological changes in mitochondria at low concentrations . Certain pesticides, including this compound, have been observed to cause a significant dose-dependent decrease of intracellular ATP , indicating a disruption in cellular energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mitochondrial complex I, inhibiting electron transport . This inhibition disrupts the mitochondrial respiratory chain, leading to a decrease in ATP production . The resulting energy deficit is believed to be a primary factor in the efficacy of this compound as an acaricide.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to persist in soils depending on local conditions . It’s also been noted that this compound residues in citrus fruits decrease over time

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it’s known that this compound has moderate oral toxicity to humans . Therefore, it’s crucial to handle this compound with care to avoid harmful exposure, especially at high doses.

Metabolic Pathways

This compound undergoes metabolism involving oxidation of the tert-butyl and pyrazole-3-methyl groups, p-hydroxylation of the phenoxy moiety, N-demethylation, hydrolysis at the ester and methyleneamino-oxy bonds, and conjugation .

Subcellular Localization

Given its mechanism of action, it’s likely that this compound localizes to the mitochondria where it exerts its effects

Properties

IUPAC Name

tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNOYZRYGDPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032550
Record name Fenpyroximate (Z,E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111812-58-9
Record name 1,1-Dimethylethyl 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111812-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpyroximate (Z,E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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